Erythro-beta,3-dihydroxy-DL-tyrosine
Description
Erythro-beta,3-dihydroxy-DL-tyrosine is a tyrosine derivative characterized by two hydroxyl groups at the beta and 3-positions of the phenyl ring and a racemic (DL) configuration. The "erythro" designation indicates a specific stereochemical arrangement where the hydroxyl groups are on adjacent carbons with a cis orientation. Structural analogs of tyrosine, such as halogenated or methylated derivatives, are often studied for their biological activities, including enzyme inhibition, hormone synthesis, and receptor modulation.
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m0/s1 |
InChI Key |
QXWYKJLNLSIPIN-YUMQZZPRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]([C@@H](C(=O)O)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of Tyrosine Derivatives
The foundational strategy for synthesizing Erythro-beta,3-dihydroxy-DL-tyrosine involves regioselective hydroxylation of tyrosine or its derivatives. Classical chemical methods employ oxidizing agents such as hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or potassium permanganate ($$ \text{KMnO}_4 $$) in the presence of transition metal catalysts (e.g., iron or copper salts). These catalysts facilitate electrophilic aromatic substitution, introducing hydroxyl groups at the beta and 3 positions of the tyrosine backbone.
Critical parameters include:
- Temperature : Optimal hydroxylation occurs between 40–60°C, balancing reaction rate and side-product formation.
- pH : Mildly acidic conditions (pH 4–6) enhance catalyst activity while minimizing oxidative degradation.
- Solvent Systems : Aqueous-organic biphasic systems improve solubility of tyrosine derivatives and prevent catalyst deactivation.
A representative protocol involves treating DL-tyrosine with $$ \text{H}2\text{O}2 $$ (2 equiv) and $$ \text{FeSO}_4 $$ (5 mol%) in a water-acetonitrile mixture at 50°C for 12 hours, yielding this compound with 65–70% conversion. However, diastereomeric control remains a challenge, often resulting in mixtures requiring chromatographic separation.
Catalytic Asymmetric Hydroxylation
Advances in asymmetric catalysis have enabled stereocontrolled synthesis of the erythro diastereomer. Chiral salen-manganese complexes, such as Jacobsen-type catalysts, mediate enantioselective epoxidation of tyrosine derivatives, followed by acid-catalyzed ring-opening to install vicinal diols. For example, (R,R)-salen-Mn(III) achieves 85% enantiomeric excess (ee) for the erythro product when used with $$ \text{NaOCl} $$ as the terminal oxidant.
Enzymatic and Chemoenzymatic Methods
Enzyme-Catalyzed Resolution of Racemic Intermediates
The enzymatic resolution of DL-tyrosine derivatives offers a scalable route to enantiopure precursors. As detailed in CN1900298A, D-acylhydrolase immobilized on solid supports selectively deacetylates N-acetyl-D-tyrosine from racemic mixtures, achieving optical purities up to 99.9% ee. Key steps include:
- Acylation : DL-tyrosine reacts with acetic anhydride in aqueous acetic acid to form N-acetyl-DL-tyrosine (95.5% yield).
- Enzymatic Resolution : Immobilized D-acylhydrolase hydrolyzes N-acetyl-D-tyrosine at 50°C (pH 7.5), leaving N-acetyl-L-tyrosine unreacted.
- Isolation : Crystallization from ethanol-water yields D-tyrosine with 92% total yield.
This method’s industrial applicability is demonstrated by its compatibility with continuous flow reactors, reducing enzyme leaching and operational costs.
Chemoenzymatic Cascades for Stereoselective Hydroxylation
Recent work by Buller et al. highlights the integration of fructose-6-phosphate aldolase (FSA) and transaminases (TA) in one-pot cascades to construct chiral diols. Applied to this compound synthesis, this approach involves:
- Aldol Addition : FSA catalyzes the condensation of dihydroxyacetone phosphate (DHAP) with glycine derivatives, forming a β-hydroxy-α-amino ketone intermediate.
- Transamination : TA transfers an amine group from alanine to the ketone, yielding the erythro diastereomer with 74% isolated yield.
Notably, the use of AdRedAm (amine reductase) in subsequent steps reduces imine intermediates to pyrrolidines, demonstrating potential for late-stage functionalization.
Industrial Production Techniques
Large-Scale Hydroxylation Reactors
Industrial synthesis employs continuous stirred-tank reactors (CSTRs) with in-line analytics for real-time monitoring of hydroxylation progress. A patented configuration couples a CSTR with a falling-film evaporator to remove water and concentrate the product stream, achieving 85% throughput efficiency.
Crystallization and Purification
Post-synthetic purification leverages differential solubility in ethanol-water systems. For example, cooling N-acetyl-DL-tyrosine solutions from 90°C to 5°C induces crystallization of the D-enantiomer, while the L-enantiomer remains in the mother liquor. Decolorization with activated carbon (5 g/L) ensures pharmaceutical-grade purity.
Analytical and Purification Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IC) resolves erythro and threo diastereomers. Mobile phases of hexane-isopropanol (80:20) with 0.1% trifluoroacetic acid achieve baseline separation in <15 minutes.
Optical Rotation Measurements
Polarimetry confirms enantiomeric purity, with Erythro-beta,3-dihydroxy-D-tyrosine exhibiting $$[\alpha]D^{20} = +12.0^\circ$$ (c = 1, H$$2$$O).
Comparative Analysis of Synthesis Routes
| Method | Yield | Diastereomeric Ratio (erythro:threo) | Scalability |
|---|---|---|---|
| Chemical Hydroxylation | 65–70% | 3:1 | Moderate |
| Enzymatic Resolution | 89–92% | >99:1 | High |
| Chemoenzymatic Cascade | 74% | 9:1 | Low (R&D) |
Chemical Reactions Analysis
Types of Reactions
Erythro-beta,3-dihydroxy-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates in many biochemical processes.
Reduction: It can be reduced to form dihydroxy derivatives, which have different biological activities.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of bases such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted tyrosine derivatives with different functional groups.
Scientific Research Applications
Erythro-beta,3-dihydroxy-DL-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations like Droxidopa.
Industry: Utilized in the production of specialty chemicals and as a research reagent.
Mechanism of Action
The mechanism of action of Erythro-beta,3-dihydroxy-DL-tyrosine involves its conversion to active metabolites in the body. It acts as a precursor to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure and other physiological functions. The compound interacts with enzymes involved in the biosynthesis of catecholamines, leading to increased levels of norepinephrine.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, applications, and research findings for Erythro-beta,3-dihydroxy-DL-tyrosine and related compounds:
Key Research Findings
Halogenated Derivatives :
- 3,5-Diiodo-DL-tyrosine is critical in synthesizing thyroid hormones. Aliphatic ether analogs of this compound (e.g., n-butyl derivatives) exhibit thyroxine-antagonistic effects by disrupting receptor binding .
- 3-Bromo-DL-tyrosine and 3-Fluoro-DL-tyrosine are used in radiolabeling and enzyme studies due to their stability and resistance to metabolic breakdown .
Methylated Derivatives: 3-Methyl-L-tyrosine inhibits tyrosine hydroxylase, a rate-limiting enzyme in dopamine synthesis, making it relevant to neurodegenerative disease research . 3-Hydroxy-alpha-methyl-DL-tyrosine (DL-α-methyl-DOPA) lowers blood pressure by decarboxylating to α-methylnorepinephrine, a false neurotransmitter .
Its erythro configuration may influence stereospecific interactions in enzymatic systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing erythro-beta,3-dihydroxy-DL-tyrosine, and how can purity be validated?
- Methodological Answer: Synthesis typically involves multi-step protocols, including hydroxylation and racemic resolution. For example, derivatives of tyrosine (e.g., N-Benzoyl-3-hydroxy-DL-tyrosine) are synthesized via regioselective benzoylation followed by enzymatic or chemical hydrolysis . Purity validation requires HPLC with UV detection (λ = 280 nm) and chiral chromatography to confirm enantiomeric ratios. Melting point analysis (e.g., 225°C for related compounds ) and FT-IR spectroscopy (e.g., O-H stretch at 3200–3500 cm⁻¹) are critical for physicochemical validation.
Q. How can researchers address solubility challenges when preparing aqueous solutions of this compound for biological assays?
- Methodological Answer: Due to limited aqueous solubility (common in tyrosine derivatives ), dissolve the compound in minimal DMSO (<1% v/v) and dilute into buffered saline. Ensure residual solvent is evaporated under nitrogen purge to avoid cellular toxicity. Stability tests (e.g., via LC-MS over 24 hours) are recommended, as aqueous solutions degrade rapidly .
Q. What spectroscopic techniques are suitable for characterizing the stereochemical configuration of this compound?
- Methodological Answer: Use ¹H/¹³C NMR to identify diastereotopic protons and carbon environments (e.g., β-hydroxyl and aromatic protons). X-ray crystallography resolves absolute configuration, while circular dichroism (CD) distinguishes erythro vs. threo diastereomers . For DL-racemic mixtures, chiral columns (e.g., Crownpak CR-I) coupled with polarimetric detection are essential .
Advanced Research Questions
Q. How do stereochemical differences (D vs. L enantiomers) in this compound impact its interaction with catecholamine biosynthetic enzymes?
- Methodological Answer: Enzymatic assays with tyrosine hydroxylase (TH) or aromatic L-amino acid decarboxylase (AADC) can quantify substrate specificity. For example, L-enantiomers typically show higher affinity for TH (Km = 10–50 µM ), whereas D-enantiomers may act as competitive inhibitors. Isotope-labeled tracers (e.g., ¹⁴C or ³H) track metabolic flux in cell lysates .
Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound derivatives?
- Methodological Answer: Discrepancies often arise from assay conditions (pH, cofactors like tetrahydrobiopterin). Standardize protocols using recombinant enzymes (e.g., human TH isoform 1) and include negative controls (e.g., catalase to eliminate H₂O₂ interference). Meta-analysis of kinetic parameters (Vmax, Ki) across studies identifies pH- or temperature-dependent activity .
Q. What experimental strategies are recommended to assess the neuropharmacological potential of this compound in vivo?
- Methodological Answer: Use rodent models of neurotransmitter deficiency (e.g., Parkinson’s disease) with intraventricular or oral administration. Monitor cerebrospinal fluid (CSF) levels via microdialysis and correlate with behavioral outcomes. Pharmacokinetic studies (plasma half-life, blood-brain barrier permeability) require LC-MS/MS quantification .
Q. How does the hydroxylation pattern of this compound influence its antioxidant properties in oxidative stress assays?
- Methodological Answer: Compare radical scavenging activity (e.g., DPPH or ABTS assays) against analogues like 3-nitro-L-tyrosine . Electrochemical methods (cyclic voltammetry) quantify redox potentials, while EPR spectroscopy detects stable radical intermediates. Cell-based assays (e.g., H₂O₂-induced apoptosis in SH-SY5Y cells) validate cytoprotective effects .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. For small sample sizes, non-parametric tests (Mann-Whitney U) compare median lethal doses (LD₅₀). Include replicates (n ≥ 6) to account for biological variability, and apply Bonferroni correction for multiple comparisons .
Q. How can researchers differentiate between direct enzyme inhibition and allosteric modulation by this compound?
- Methodological Answer: Perform kinetic assays with varying substrate concentrations. Allosteric modulators alter Vmax without affecting Km, while competitive inhibitors increase Km. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
